molecular formula C22H25N3O3S B4179405 N-{4-[(1-adamantylamino)sulfonyl]phenyl}nicotinamide

N-{4-[(1-adamantylamino)sulfonyl]phenyl}nicotinamide

Cat. No. B4179405
M. Wt: 411.5 g/mol
InChI Key: AGXZFKDQLOISIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[(1-adamantylamino)sulfonyl]phenyl}nicotinamide, commonly known as A-438079, is a selective antagonist of the P2X7 receptor. This receptor is a member of the purinergic family of receptors, which are involved in various physiological processes such as inflammation, pain, and immunity. A-438079 has been shown to have potential therapeutic applications in various diseases, including chronic pain, neurodegenerative diseases, and cancer.

Mechanism of Action

A-438079 selectively blocks the P2X7 receptor, which is involved in various physiological processes such as inflammation, pain, and immunity. The P2X7 receptor is activated by ATP, which leads to the release of various pro-inflammatory cytokines and chemokines. A-438079 inhibits the release of these cytokines and chemokines, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
A-438079 has been shown to have various biochemical and physiological effects. It has been shown to reduce the release of pro-inflammatory cytokines and chemokines, thereby reducing inflammation and pain. A-438079 has also been shown to reduce the activation of microglia, which are involved in various neurodegenerative diseases. Additionally, A-438079 has been shown to induce apoptosis in cancer cells, thereby inhibiting tumor growth.

Advantages and Limitations for Lab Experiments

A-438079 has several advantages for lab experiments. It is a selective antagonist of the P2X7 receptor, which allows for specific targeting of this receptor. Additionally, A-438079 has been extensively studied and characterized, which allows for easy replication of experiments. However, there are also some limitations to using A-438079 in lab experiments. It has a relatively short half-life, which may limit its effectiveness in long-term experiments. Additionally, A-438079 has low solubility in aqueous solutions, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on A-438079. One area of research is to further investigate its potential therapeutic applications in various diseases, such as chronic pain, neurodegenerative diseases, and cancer. Additionally, further studies are needed to understand the molecular mechanisms underlying the effects of A-438079. Finally, there is a need for the development of more potent and selective P2X7 receptor antagonists, which may have even greater therapeutic potential.

Scientific Research Applications

A-438079 has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have analgesic effects in animal models of chronic pain, including neuropathic pain and inflammatory pain. A-438079 has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, A-438079 has been shown to have anti-tumor effects in various cancer cell lines.

properties

IUPAC Name

N-[4-(1-adamantylsulfamoyl)phenyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O3S/c26-21(18-2-1-7-23-14-18)24-19-3-5-20(6-4-19)29(27,28)25-22-11-15-8-16(12-22)10-17(9-15)13-22/h1-7,14-17,25H,8-13H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGXZFKDQLOISIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NS(=O)(=O)C4=CC=C(C=C4)NC(=O)C5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{4-[(Adamantan-1-YL)sulfamoyl]phenyl}pyridine-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.